DC-S239

描述

准备方法

DC-S239 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:

核心结构的形成: 这涉及在特定条件下,将适当的起始原料反应以形成 this compound 的核心结构。

官能团的引入: 通过一系列化学反应,将各种官能团引入核心结构。这些反应可能包括亲核取代、氧化和还原反应。

This compound 的工业生产方法尚未得到充分记录,因为该化合物主要用于研究目的。上述合成路线可以根据需要扩大规模生产。

化学反应分析

科学研究应用

Cancer Research

DC-S239 has demonstrated significant anticancer activity by inhibiting the proliferation of various cancer cell lines, including MCF7 (breast cancer) and HL60 (acute myeloid leukemia).

Key Findings :

- Cell Lines Tested : MCF7, HL60, MV4-11

- IC50 Values :

- MCF7: 10.93 μM

- HL60: 16.43 μM

- Mechanism : Inhibition of SET7 leads to altered gene expression profiles associated with cancer cell growth and survival .

Epigenetics

As a selective inhibitor of histone methyltransferase SET7, this compound is utilized to study the role of histone methylation in gene regulation. This compound helps elucidate how modifications to histones influence chromatin structure and function.

Applications :

- Investigating the impact of histone methylation on gene expression.

- Understanding the epigenetic mechanisms underlying various diseases, including cancer and metabolic disorders .

Drug Discovery

This compound serves as a lead compound for developing new inhibitors targeting histone methyltransferases and related enzymes. Its selectivity for SET7 makes it a valuable tool in drug development efforts aimed at targeting epigenetic regulators.

Research Insights :

- This compound can be used to develop more potent inhibitors through structure-activity relationship (SAR) studies.

- It provides insights into the design of small molecules that could modulate epigenetic pathways involved in disease .

Case Study 1: Anticancer Activity

A study assessed the effects of this compound on breast cancer cells (MCF7) and acute myeloid leukemia cells (HL60). The results indicated that treatment with this compound led to significant reductions in cell viability, demonstrating its potential as an anticancer agent.

Case Study 2: Epigenetic Regulation

Research involving this compound has shown its utility in understanding the regulatory roles of histone methylation in gene expression changes associated with tumorigenesis. By inhibiting SET7, researchers observed alterations in transcriptional activity linked to cancer progression.

作用机制

相似化合物的比较

DC-S239 在其对组蛋白甲基转移酶 SET7 的选择性和抑制其他相关酶的能力方面是独特的。类似的化合物包括:

DC-S238: 另一种选择性抑制组蛋白甲基转移酶 SET7 的抑制剂,其 IC50 值为 4.88 微摩尔.

DC-S285: 通过支架跃迁和二维指纹相似性搜索鉴定出的化合物,其靶点为 SET7,IC50 值为 9.3 微摩尔.

DC-S303: 通过相似性搜索鉴定出的化合物,其 IC50 值为 1.1 微摩尔.

这些化合物与 this compound 具有相似的结合模式,并表现出对组蛋白甲基转移酶 SET7 和其他相关酶的选择性 。 This compound 因其特定的选择性特征和已证明的抗癌活性而脱颖而出 .

生物活性

DC-S239 is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activity against various cancer cell lines. This article presents a detailed overview of the compound's biological properties, including its efficacy, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is derived from a class of compounds known for their potential therapeutic applications in oncology. Its structure and properties have been investigated through various assays to determine its effectiveness against different cancer types.

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated using several cancer cell lines, including:

- MCF7 (breast cancer)

- HL60 (acute myeloid leukemia)

- MV4-11 (acute myeloid leukemia)

- K562 (chronic myeloid leukemia)

- Kasumi-1 (acute myeloid leukemia)

- U937 (histiocytic lymphoma)

- THP1 (monocytic leukemia)

- Jurkat (T-cell leukemia)

The compound has shown varying degrees of cytotoxicity across these cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. Notably, the following IC50 values were observed:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 21.4 |

| Jurkat | 2.2 |

| THP1 | 3.5 |

| U937 | 3.9 |

| HL60 | Not specified |

| MV4-11 | Not specified |

| K562 | Not specified |

| Kasumi-1 | Not specified |

These values were determined using assays such as alamarBlue and MTT, which are standard methods for assessing cell viability and proliferation .

The mechanisms through which this compound exerts its effects involve interactions with specific molecular targets within the cells. Preliminary studies suggest that this compound may inhibit certain epigenetic targets, similar to its analogs like DC-S285 and DC-S303. These interactions can lead to the modulation of gene expression associated with cancer cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in preclinical models:

- In Vitro Studies : In a series of experiments, this compound was administered to various cancer cell lines to assess its cytotoxic effects. The results indicated a strong selective toxicity towards Jurkat and THP1 cells, suggesting that this compound might be particularly effective in treating T-cell leukemias.

- Mechanistic Insights : Further investigations revealed that this compound may act by disrupting critical signaling pathways involved in cell cycle regulation and apoptosis. This was supported by docking studies that indicated favorable binding affinities with target proteins involved in these processes .

- Comparative Studies : When compared to established chemotherapeutic agents, this compound demonstrated comparable or superior efficacy against certain cancer types, particularly those resistant to conventional treatments.

常见问题

Basic Research Questions

Q. What is the primary biochemical mechanism of action of DC-S239, and how does it selectively inhibit SETD7?

this compound is a selective inhibitor of the histone methyltransferase SETD7, with an IC50 of 4.59 μM. Its mechanism involves competitive binding to the SET domain of SETD7, disrupting the methylation of histone H3 lysine 4 (H3K4) and non-histone substrates like p52. Selectivity is achieved through structural specificity: this compound shows negligible inhibition of related enzymes (e.g., DNMT1, DOT1L, EZH2, SETD8) at equivalent concentrations, as demonstrated in comparative enzymatic assays . Methodological Tip: To validate selectivity, use competitive binding assays with recombinant SETD7 and parallel screening against a panel of methyltransferases.

Q. How should researchers design in vitro assays to assess this compound’s potency and specificity?

- Step 1 : Use recombinant SETD7 in a methyltransferase activity assay (e.g., radiometric or fluorescence-based) with S-adenosylmethionine (SAM) as a cofactor.

- Step 2 : Include controls for non-specific inhibition (e.g., SAM depletion checks) and off-target effects by testing this compound against enzymes like G9a or NSD1.

- Step 3 : Calculate IC50 using non-linear regression analysis of dose-response curves. Reference compounds (e.g., sinefungin for broad methyltransferase inhibition) should be included for assay validation .

Q. What are the critical parameters for evaluating this compound’s anticancer activity in preclinical models?

- Cell lines : Prioritize cancer models with elevated SETD7 expression (e.g., certain breast or colorectal cancer lines).

- Dosage : Optimize using dose-ranging studies (e.g., 1–50 μM) to balance efficacy and cytotoxicity.

- Endpoint assays : Measure apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and H3K4me1/me2 levels (Western blot) . Note: Include a vehicle control and a positive control (e.g., chaetocin for H3K9 methylation inhibition).

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different cancer models?

Discrepancies may arise from variations in SETD7 substrate expression (e.g., p53 status) or compensatory epigenetic mechanisms.

- Strategy 1 : Perform genome-wide CRISPR screens in resistant cell lines to identify synthetic lethal partners or resistance pathways.

- Strategy 2 : Use multi-omics integration (RNA-seq, ChIP-seq) to correlate this compound response with SETD7-dependent transcriptional networks.

- Validation : Orthologous models (e.g., patient-derived xenografts) can confirm context-dependent efficacy .

Q. What experimental frameworks are suitable for studying this compound’s off-target effects in epigenetic regulation?

- Global methylation profiling : Employ LC-MS/MS to quantify SAM/SAH ratios and histone methylation marks (H3K4me1, H3K27me3).

- Chemical proteomics : Use activity-based protein profiling (ABPP) with this compound analogs to identify unintended targets.

- Functional rescue : Overexpress SETD7 in knockout models to distinguish on-target vs. off-target effects .

Q. How can researchers optimize this compound for in vivo pharmacokinetic and pharmacodynamic studies?

- Formulation : Use solubilizing agents (e.g., cyclodextrins) for intraperitoneal or oral administration.

- PK/PD metrics : Measure plasma half-life, tissue distribution (LC-MS), and target engagement (e.g., H3K4me1 reduction in tumors).

- Combination therapy : Test synergies with DNA-demethylating agents (e.g., 5-azacytidine) to enhance epigenetic reprogramming .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC50 and Hill slope.

- Synergy scoring : Use the Chou-Talalay method (Combination Index) for combination studies.

- Reproducibility : Report inter-assay variability using coefficient of variation (CV) from triplicate experiments .

Q. How should researchers address variability in SETD7 inhibition assays caused by substrate heterogeneity?

- Normalization : Express methylation activity as a percentage of vehicle-treated controls.

- Substrate titration : Pre-test SAM and substrate (e.g., histone peptide) concentrations to ensure linear reaction kinetics.

- Batch correction : Include reference inhibitors in each assay plate to control for inter-run variability .

Q. Methodological Tables

属性

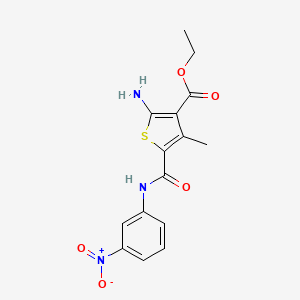

分子式 |

C15H15N3O5S |

|---|---|

分子量 |

349.4 g/mol |

IUPAC 名称 |

ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate |

InChI |

InChI=1S/C15H15N3O5S/c1-3-23-15(20)11-8(2)12(24-13(11)16)14(19)17-9-5-4-6-10(7-9)18(21)22/h4-7H,3,16H2,1-2H3,(H,17,19) |

InChI 键 |

SIVTXLSKYVOFHS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N |

规范 SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DC-S239 ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。